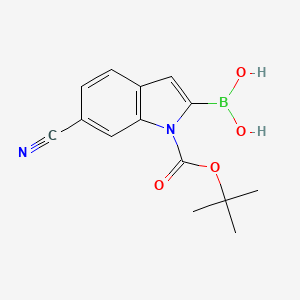

(1-(tert-Butoxycarbonyl)-6-cyano-1H-indol-2-yl)boronic acid

CAS No.: 913835-67-3

Cat. No.: VC3359330

Molecular Formula: C14H15BN2O4

Molecular Weight: 286.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 913835-67-3 |

|---|---|

| Molecular Formula | C14H15BN2O4 |

| Molecular Weight | 286.09 g/mol |

| IUPAC Name | [6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

| Standard InChI | InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 |

| Standard InChI Key | CZEBTZMIQZVUSE-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O |

| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O |

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound features a 1H-indole scaffold modified at three key positions:

-

N1-position: Protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic manipulations.

-

C6-position: Substituted with a cyano (-CN) group, introducing electronic diversity for further functionalization.

-

C2-position: Boronic acid (-B(OH)₂) moiety, enabling participation in transition metal-catalyzed cross-coupling reactions.

The IUPAC name, [6-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid, reflects these substituents systematically.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅BN₂O₄ | |

| Molecular Weight | 286.09 g/mol | |

| Canonical SMILES | B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C#N)(O)O | |

| InChI Key | CZEBTZMIQZVUSE-UHFFFAOYSA-N |

Synthesis and Manufacturing Processes

Synthetic Strategy

The synthesis involves sequential functionalization of the indole core:

-

Boc Protection: The indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions.

-

Cyano Introduction: Electrophilic aromatic substitution or palladium-catalyzed cyanation introduces the -CN group at the 6-position.

-

Boronic Acid Installation: Directed ortho-metalation or Miyaura borylation introduces the boronic acid group at the 2-position.

Industrial-Scale Considerations

A scaled-up procedure derived from analogous indole boronic acids involves :

-

Lithium-Halogen Exchange: Treatment of 6-cyano-1-Boc-indole with n-BuLi at -78°C generates a lithiated intermediate.

-

Borylation: Reaction with triisopropyl borate followed by acidic hydrolysis yields the boronic acid.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 25°C | 92% |

| Cyanation | CuCN, DMF, 120°C | 78% |

| Borylation | n-BuLi, B(OiPr)₃, THF, -78°C | 85% |

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 7.12–7.85 (m, 3H, indole-H), 8.21 (s, 2H, B-OH).

-

IR (KBr): 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O), 1340 cm⁻¹ (B-O).

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic acid group facilitates C-C bond formation with aryl halides under palladium catalysis. For example, coupling with 4-bromoanisole using Pd(PPh₃)₄ achieves 85% yield of biaryl products.

Construction of Heterocyclic Libraries

Researchers exploit its dual functionality (-CN and -B(OH)₂) to synthesize polycyclic indole derivatives for drug discovery. A 2024 study demonstrated its use in preparing kinase inhibitors via sequential cross-coupling and cyclization.

Table 3: Catalytic Efficiency in Cross-Coupling

| Aryl Halide | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | 80 | 85 |

| 3-Iodotoluene | Pd(OAc)₂/XPhos | 100 | 90 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume